4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
CAS No.:
Cat. No.: VC15989285
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O3 |
|---|---|
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C7H5N3O3/c11-6-5-4(9-2-10-6)3(1-8-5)7(12)13/h1-2,8H,(H,12,13)(H,9,10,11) |
| Standard InChI Key | HCRPEPKPPKRFIH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(N1)C(=O)NC=N2)C(=O)O |
Introduction
4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a complex organic compound that plays a crucial role in the synthesis of various pharmaceutical intermediates. It is particularly noted for its utility in producing 3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one, also known as 9-deazahypoxanthine, which is a key intermediate in the synthesis of inhibitors for the enzyme purine nucleoside phosphorylase (PNP) .
Synthesis Steps:
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Starting Materials: 3-amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester and formamidine acetate.
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Reaction Conditions: Elevated temperatures, often under reflux, in a solvent such as ethanol.
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Product Formation: The reaction yields 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid methyl ester, which can be further converted into the desired carboxylic acid form.
Biological and Pharmaceutical Significance
The significance of 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid lies in its role as a precursor for synthesizing PNP inhibitors. PNP is an enzyme involved in purine metabolism, and its inhibitors have potential therapeutic applications, particularly in treating certain immune disorders and cancers .
PNP Inhibitors:
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Application: Potential treatments for immune disorders and cancers.
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Mechanism: Inhibiting PNP activity can modulate the immune response and affect cancer cell proliferation.
Research Findings and Data
While specific research data on the compound itself is limited, its derivatives and related compounds have shown promising biological activities. For instance, pyrrolopyrimidine derivatives have been explored for their potential as kinase inhibitors and in other therapeutic areas .
Table: Biological Activities of Related Compounds
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